2-fluoro-N-((2-hydroxyquinolin-3-yl)methyl)-N-propylbenzamide
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Overview
Description
2-fluoro-N-((2-hydroxyquinolin-3-yl)methyl)-N-propylbenzamide, also known as FQBP, is a synthetic compound that has been widely studied for its potential therapeutic applications. This compound belongs to the family of benzamides and has been shown to exhibit a range of biochemical and physiological effects, making it a promising candidate for the development of new drugs.
Mechanism of Action
The exact mechanism of action of 2-fluoro-N-((2-hydroxyquinolin-3-yl)methyl)-N-propylbenzamide is not fully understood, but it is believed to act through the inhibition of certain enzymes and signaling pathways. This compound has been shown to inhibit the activity of histone deacetylases (HDACs), which are involved in the regulation of gene expression. By inhibiting HDACs, this compound can alter gene expression patterns and induce cell death in cancer cells. This compound has also been shown to inhibit the activity of the PI3K/Akt/mTOR signaling pathway, which is involved in cell growth and survival. By inhibiting this pathway, this compound can induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a range of biochemical and physiological effects. In addition to its anticancer properties, this compound has been shown to exhibit anti-inflammatory and antioxidant properties. This compound has also been shown to inhibit the activity of acetylcholinesterase, an enzyme involved in the breakdown of the neurotransmitter acetylcholine. This activity suggests that this compound may have potential applications in the treatment of neurological disorders such as Alzheimer's disease.
Advantages and Limitations for Lab Experiments
One of the main advantages of 2-fluoro-N-((2-hydroxyquinolin-3-yl)methyl)-N-propylbenzamide is its versatility in research applications. This compound can be used in a range of experiments, from in vitro cell culture studies to in vivo animal studies. This compound is also readily available and can be synthesized in large quantities, making it a cost-effective compound for research purposes. One of the main limitations of this compound is its potential toxicity. This compound has been shown to exhibit cytotoxic effects at high concentrations, which may limit its potential therapeutic applications.
Future Directions
There are several future directions for the study of 2-fluoro-N-((2-hydroxyquinolin-3-yl)methyl)-N-propylbenzamide. One area of research is the development of this compound analogs with improved therapeutic properties. Another area of research is the investigation of this compound's potential applications in the treatment of neurological disorders. Additionally, the study of this compound's mechanism of action may provide new insights into the regulation of gene expression and cell signaling pathways. Overall, the study of this compound has the potential to lead to the development of new drugs for the treatment of a range of diseases.
Synthesis Methods
The synthesis of 2-fluoro-N-((2-hydroxyquinolin-3-yl)methyl)-N-propylbenzamide involves a multi-step process that starts with the reaction of 2-hydroxyquinoline-3-carboxaldehyde with propylamine to form the intermediate 2-(propylamino)quinoline-3-carboxaldehyde. This intermediate is then reacted with 2-fluorobenzoyl chloride to form the final product, this compound. The synthesis of this compound has been optimized over the years to improve yields and purity, making it a readily available compound for research purposes.
Scientific Research Applications
2-fluoro-N-((2-hydroxyquinolin-3-yl)methyl)-N-propylbenzamide has been extensively studied for its potential therapeutic applications in various diseases. One of the most promising areas of research is in the treatment of cancer. This compound has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for the development of anticancer drugs. This compound has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. In addition, this compound has been shown to exhibit anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of inflammatory diseases.
properties
IUPAC Name |
2-fluoro-N-[(2-oxo-1H-quinolin-3-yl)methyl]-N-propylbenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19FN2O2/c1-2-11-23(20(25)16-8-4-5-9-17(16)21)13-15-12-14-7-3-6-10-18(14)22-19(15)24/h3-10,12H,2,11,13H2,1H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIZXITDAAFNFGO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CC1=CC2=CC=CC=C2NC1=O)C(=O)C3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.